(3-溴-1-甲基-1H-吡唑-4-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

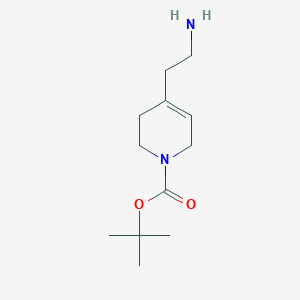

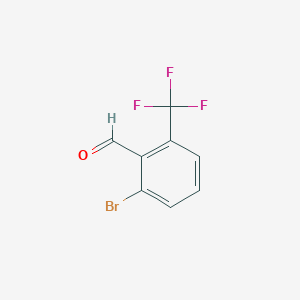

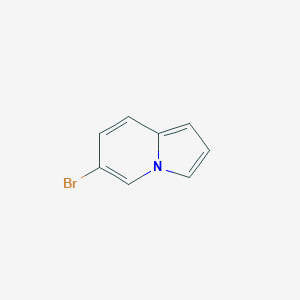

“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the CAS Number: 1781654-27-0 and a molecular weight of 191.03 . Its molecular formula is C5H7BrN2O .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a bromine atom and a methanol group attached to the pyrazole ring .Physical and Chemical Properties Analysis

“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 191.03 .科学研究应用

药物化学和药物发现

吡唑类化合物,包括“(3-溴-1-甲基-1H-吡唑-4-基)甲醇”,在药物化学和药物发现领域有着广泛的应用 . 它们通常用作生物活性化学物质合成中的支架 .

农业化学

在农业化学领域,吡唑类化合物因其多样的化学性质而被广泛使用 .

配位化学

吡唑类化合物也用于配位化学,它们可以与各种金属形成配合物 .

有机金属化学

在有机金属化学中,吡唑类化合物用于合成各种有机金属化合物 .

抗利什曼原虫和抗疟疾活性

一些吡唑衍生物已显示出有效的抗利什曼原虫和抗疟疾活性 . 例如,化合物13表现出优异的抗前鞭毛体活性 . 此外,目标化合物14和15对伯氏疟原虫表现出更好的抑制作用 .

1,4'-联吡唑的合成

“(3-溴-1-甲基-1H-吡唑-4-基)甲醇”可用作合成1,4'-联吡唑的起始原料 .

固体六配位配合物的制备

4-溴吡唑,其结构与“(3-溴-1-甲基-1H-吡唑-4-基)甲醇”相似,可用于制备固体六配位配合物 .

各种药物和生物活性化合物的合成

安全和危害

“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” is classified as harmful and has the signal word “Warning” according to its safety information . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

未来方向

While specific future directions for “(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” were not found in the search results, pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that “(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” and similar compounds may continue to be of interest in the development of new drugs and other applications.

作用机制

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects .

Mode of Action

The exact mode of action of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives have been reported to interact with multiple receptors, leading to various biological activities .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple molecular and cellular effects .

生化分析

Biochemical Properties

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The interaction between (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound may bind to certain proteins, altering their conformation and, consequently, their biological activity.

Cellular Effects

The effects of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation and a subsequent decrease in its biological activity. Long-term studies in vitro and in vivo have demonstrated that (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can have sustained effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.

Metabolic Pathways

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity. Additionally, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol may interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism.

属性

IUPAC Name |

(3-bromo-1-methylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSSWGFQUVLOAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)

![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)

![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)